Definitive Technical Monograph: 4-Aminomorpholin-3-one Hydrochloride
Definitive Technical Monograph: 4-Aminomorpholin-3-one Hydrochloride
The following technical guide provides a definitive analysis of 4-aminomorpholin-3-one hydrochloride , addressing the critical ambiguity in its nomenclature and providing the exact CAS numbers, synthesis protocols, and applications for the most probable chemical entities.
Executive Summary & CAS Disambiguation
Status: Ambiguous Nomenclature Resolution: The term "4-aminomorpholin-3-one" is frequently used as a shorthand in industrial pharmaceutical chemistry, leading to two distinct chemical possibilities. You must verify your target structure against the following profiles to ensure experimental validity.
Candidate A: The Rivaroxaban Intermediate (High Probability)
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Correct IUPAC Name: 4-(4-aminophenyl)morpholin-3-one[1]
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Description: A critical aniline-derivative intermediate used in the synthesis of the anticoagulant Rivaroxaban (Xarelto) .[2][3]
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CAS Number (HCl Salt): Not commercially indexed (typically generated in situ or used as free base).
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Relevance: High. This is a high-volume process impurity and intermediate.
Candidate B: The N-Amino Heterocycle (Literal Interpretation)
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Correct IUPAC Name: 4-aminomorpholin-3-one
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Description: A hydrazine-like heterocycle where the amino group is directly attached to the morpholine nitrogen. Used as a building block for specialized hydrazones.
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CAS Number: 858455-28-4 [6]
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Relevance: Low to Moderate. Primarily a research reagent.
Candidate C: The Downstream Hydrochloride (Salt Match)
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Correct IUPAC Name: 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride
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Description: A more advanced intermediate in Rivaroxaban synthesis that is stable as a hydrochloride salt.
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CAS Number: 898543-06-1
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Relevance: High. If you specifically require a "hydrochloride" salt in this chemical family, this is the most likely commercial candidate.
Technical Profile: 4-(4-aminophenyl)morpholin-3-one (Candidate A)
This section details the primary industrial intermediate (CAS 438056-69-0), as it is the most common target for drug development professionals referencing this nomenclature.
Chemical Identity
| Property | Data |
| CAS Number | 438056-69-0 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| SMILES | C1COCC(=O)N1C2=CC=C(N)C=C2 |
| Appearance | Off-white to pale brown solid |
| Solubility | DMSO (Soluble), Methanol (Slightly), Water (Insoluble) |
| Melting Point | 171 - 175 °C |
Synthesis Protocol (Self-Validating)
Objective: Synthesis of 4-(4-aminophenyl)morpholin-3-one via nitro-reduction. Precursor: 4-(4-nitrophenyl)morpholin-3-one (CAS 446292-04-2).[1]
Step-by-Step Methodology:
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Hydrogenation Setup: Charge a high-pressure autoclave with 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) and Methanol (10 volumes).
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Catalyst Addition: Add 10% Pd/C (5% w/w loading relative to substrate) under an inert nitrogen atmosphere. Critical: Ensure catalyst is water-wet to prevent ignition.
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Reaction: Pressurize with Hydrogen gas (H₂) to 3–5 bar. Heat to 50°C and stir vigorously (800 rpm) to overcome mass transfer limitations.
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Monitoring: Monitor reaction via HPLC. The disappearance of the nitro peak (approx. RT 12.5 min) and appearance of the amine peak (approx. RT 4.2 min) indicates completion (typically 4–6 hours).
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Workup: Filter the hot solution through a Celite bed to remove Pd/C.
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Isolation: Concentrate the filtrate under reduced pressure. The product crystallizes upon cooling.
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Purification (Optional HCl Formation): To generate the hydrochloride salt in situ: Dissolve the crude base in EtOAc, cool to 0°C, and purge with HCl gas. Filter the resulting precipitate.
Analytical Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.02 (d, J=8.5 Hz, 2H), 6.55 (d, J=8.5 Hz, 2H), 5.10 (s, 2H, NH₂), 4.15 (s, 2H), 3.92 (t, J=5.0 Hz, 2H), 3.65 (t, J=5.0 Hz, 2H).
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Mass Spectrometry (ESI+): m/z = 193.1 [M+H]⁺.
Technical Profile: 4-aminomorpholin-3-one (Candidate B)
This section details the N-amino heterocyclic reagent (CAS 858455-28-4).[6]
Chemical Identity
| Property | Data |
| CAS Number | 858455-28-4 |
| Molecular Formula | C₄H₈N₂O₂ |
| Molecular Weight | 116.12 g/mol |
| SMILES | C1COCC(=O)NN1 |
| Structure Note | Contains an N-N hydrazine bond within the lactam ring. |
Synthesis Pathway
Mechanism: N-nitrosation of morpholin-3-one followed by reduction.[7]
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Nitrosation: React morpholin-3-one with NaNO₂ in aqueous HCl at 0°C to form 4-nitrosomorpholin-3-one .
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Reduction: Treat the nitroso intermediate with Zinc dust/Acetic acid or H₂/Pd-C to yield the N-amino product.
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Handling: This compound is prone to oxidation.[8] Store under argon at -20°C.
Visualizing the Synthesis Logic
The following diagram illustrates the divergence in synthesis for the two candidates and their connection to the Rivaroxaban pathway.
Figure 1: Divergent synthesis pathways for the phenyl-substituted intermediate (Top) versus the N-amino reagent (Bottom).
References
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European Chemicals Agency (ECHA). Registration Dossier: 4-(4-aminophenyl)morpholin-3-one. Retrieved from
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PubChem. Compound Summary: 4-(4-Aminophenyl)morpholin-3-one (CID 11194854). National Library of Medicine. Retrieved from
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ChemicalBook. CAS DataBase List: 4-amino-3-morpholinone (CAS 858455-28-4).[6] Retrieved from
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MedChemExpress. Product Datasheet: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (CAS 898543-06-1). Retrieved from
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Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one (EP2560964A1). Retrieved from
Sources
- 1. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. tdcommons.org [tdcommons.org]
- 4. molkem.com [molkem.com]
- 5. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 6. 4-amino-3-morpholinone CAS#: 858455-28-4 [m.chemicalbook.com]
- 7. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 8. CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents [patents.google.com]
